molecular formula C12H8N4O7 B12459334 N'-[(3,5-dinitrophenyl)carbonyl]furan-2-carbohydrazide

N'-[(3,5-dinitrophenyl)carbonyl]furan-2-carbohydrazide

Cat. No.: B12459334
M. Wt: 320.21 g/mol
InChI Key: IUJSHEIAJVINLT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(FURAN-2-CARBONYL)-3,5-DINITROBENZOHYDRAZIDE typically involves the reaction of furan-2-carbonyl chloride with 3,5-dinitrobenzohydrazide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(FURAN-2-CARBONYL)-3,5-DINITROBENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-(FURAN-2-CARBONYL)-3,5-DINITROBENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(FURAN-2-CARBONYL)-3,5-DINITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro groups can undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)furan-2-carboxamide
  • Furan-2-carbonyl isothiocyanate
  • Furan-2-carbonyl chloride

Uniqueness

N’-(FURAN-2-CARBONYL)-3,5-DINITROBENZOHYDRAZIDE is unique due to the presence of both furan and nitrobenzene moieties, which impart distinct chemical and biological properties

Properties

Molecular Formula

C12H8N4O7

Molecular Weight

320.21 g/mol

IUPAC Name

N'-(3,5-dinitrobenzoyl)furan-2-carbohydrazide

InChI

InChI=1S/C12H8N4O7/c17-11(13-14-12(18)10-2-1-3-23-10)7-4-8(15(19)20)6-9(5-7)16(21)22/h1-6H,(H,13,17)(H,14,18)

InChI Key

IUJSHEIAJVINLT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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